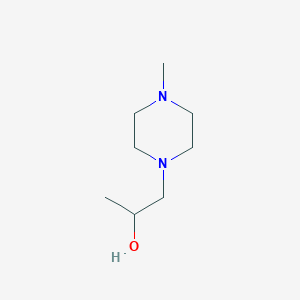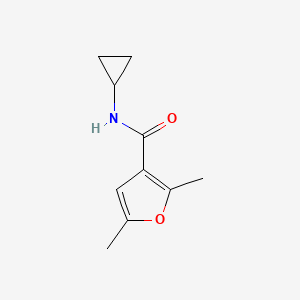
N-cyclopropyl-2,5-dimethylfuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2,5-dimethylfuran-3-carboxamide, also known as CPDMF, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPDMF is a cyclic amide that contains a furan ring and a cyclopropyl group, making it a unique and interesting molecule to study.
作用机制
The mechanism of action of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide involves its binding to the active site of IDH, which prevents the enzyme from catalyzing the conversion of isocitrate to alpha-ketoglutarate. This inhibition of IDH activity leads to an accumulation of isocitrate, which is then converted to 2-hydroxyglutarate (2-HG) by a non-enzymatic reaction. The accumulation of 2-HG has been found to induce differentiation and apoptosis in cancer cells, making N-cyclopropyl-2,5-dimethylfuran-3-carboxamide a potential anti-cancer agent.
Biochemical and Physiological Effects:
N-cyclopropyl-2,5-dimethylfuran-3-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of IDH activity and the induction of differentiation and apoptosis in cancer cells. Additionally, N-cyclopropyl-2,5-dimethylfuran-3-carboxamide has been found to have low toxicity in normal cells, making it a potential selective anti-cancer agent.
实验室实验的优点和局限性
One advantage of using N-cyclopropyl-2,5-dimethylfuran-3-carboxamide in lab experiments is its ability to selectively inhibit IDH activity in cancer cells without affecting normal cells. Additionally, N-cyclopropyl-2,5-dimethylfuran-3-carboxamide has been found to have low toxicity in normal cells, making it a potentially safe anti-cancer agent. However, one limitation of using N-cyclopropyl-2,5-dimethylfuran-3-carboxamide in lab experiments is its relatively low yield of approximately 20%, which may make it difficult to obtain large quantities of the compound for research purposes.
未来方向
There are several future directions for research involving N-cyclopropyl-2,5-dimethylfuran-3-carboxamide, including:
1. Further studies on the mechanism of action of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide and its effects on IDH activity in cancer cells.
2. Development of more efficient synthesis methods for N-cyclopropyl-2,5-dimethylfuran-3-carboxamide to obtain larger quantities of the compound for research purposes.
3. Investigation of the potential anti-cancer effects of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide in vivo using animal models.
4. Exploration of the potential applications of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide in other areas of scientific research, such as neurodegenerative diseases and metabolic disorders.
In conclusion, N-cyclopropyl-2,5-dimethylfuran-3-carboxamide is a unique and interesting compound that has potential applications in scientific research, particularly in the field of cancer research. Its ability to selectively inhibit IDH activity in cancer cells without affecting normal cells makes it a promising anti-cancer agent. Further research is needed to fully understand the mechanism of action of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide and its potential applications in other areas of scientific research.
合成方法
The synthesis of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide involves a multi-step process that starts with the reaction of 2,5-dimethylfuran with chloroacetyl chloride to form an intermediate. This intermediate is then reacted with cyclopropylamine in the presence of a base to yield N-cyclopropyl-2,5-dimethylfuran-3-carboxamide. The overall yield of this synthesis method is approximately 20%, making it a relatively efficient process.
科学研究应用
N-cyclopropyl-2,5-dimethylfuran-3-carboxamide has been found to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, N-cyclopropyl-2,5-dimethylfuran-3-carboxamide has been shown to inhibit the activity of isocitrate dehydrogenase (IDH), an enzyme that is involved in the Krebs cycle and is often mutated in various types of cancer. This inhibition of IDH activity has been found to induce differentiation and apoptosis in cancer cells, making N-cyclopropyl-2,5-dimethylfuran-3-carboxamide a potential anti-cancer agent.
属性
IUPAC Name |
N-cyclopropyl-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-5-9(7(2)13-6)10(12)11-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZYJMLBBMJPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2464907.png)
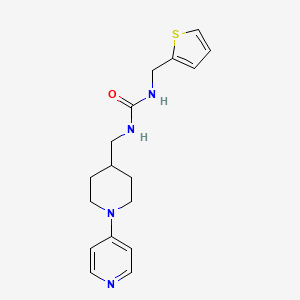

![3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2464912.png)
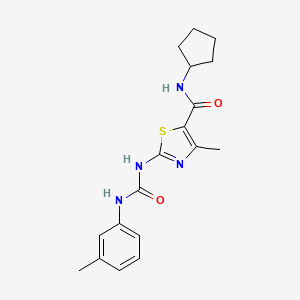
![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B2464915.png)
![2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2464916.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide](/img/structure/B2464919.png)
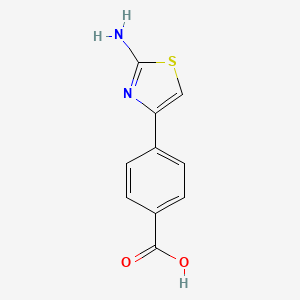
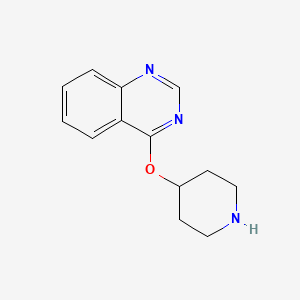

![N-cyclohexyl-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B2464926.png)
![7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane](/img/structure/B2464927.png)
